molecular formula C18H19N3O3S B11603256 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617694-60-7

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11603256
CAS No.: 617694-60-7
M. Wt: 357.4 g/mol
InChI Key: VIJMLXFRYLFOOS-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core (thiazolo[3,2-b][1,2,4]triazine) with a dione moiety. Its structure features a 6-methyl group, a benzylidene substituent at position 2 (with a pentyloxy chain at the ortho position of the benzene ring), and two ketone groups at positions 3 and 5.

Synthesis: The compound is synthesized via Knoevenagel condensation, a common method for introducing benzylidene groups. Starting from 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, the benzylidene moiety is formed by reacting with 2-(pentyloxy)benzaldehyde in the presence of acetic acid and sodium acetate under reflux conditions .

Properties

CAS No.

617694-60-7

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

(2E)-6-methyl-2-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C18H19N3O3S/c1-3-4-7-10-24-14-9-6-5-8-13(14)11-15-17(23)21-18(25-15)19-16(22)12(2)20-21/h5-6,8-9,11H,3-4,7,10H2,1-2H3/b15-11+

InChI Key

VIJMLXFRYLFOOS-RVDMUPIBSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

Preparation Methods

Reaction Components and Stoichiometry

The one-pot method utilizes 6-methyl-3-thioxo-3,4-dihydro-triazin-5-one 1 (0.01 mol), 2-(pentyloxy)benzaldehyde 2 (0.01 mol), and chloroacetic acid (0.01 mol) in acetic acid (40 mL) under reflux for 3 hours. Sodium acetate (0.01 mol) acts as a base to deprotonate intermediates.

Mechanistic Pathway

  • Thione Activation : The thioxo group in 1 reacts with chloroacetic acid to form a thiazolidinone intermediate.

  • Knoevenagel Condensation : The activated methylene group couples with 2-(pentyloxy)benzaldehyde, forming the benzylidene linkage.

  • Cyclization : Intramolecular nucleophilic attack by the triazine nitrogen completes the thiazolo[3,2-b][1,triazine scaffold.

Table 1: Optimization of One-Pot Synthesis

ParameterOptimal ValueYield Impact
Temperature110–118°C+22%
Reaction Time3–4 h+15%
Solvent (AcOH)40 mL-
Base (NaOAc)1 eq+18%

Purification via recrystallization (ethanol/water, 7:3) yields 72–78% product. 1H^{1}\text{H} NMR confirms the Z-configuration of the benzylidene group (δ 7.85 ppm, singlet).

Cycloaddition Strategy Using Dimethyl Acetylenedicarboxylate

Stereochemical Outcomes

13C^{13}\text{C} NMR analysis (δ 165–170 ppm for carbonyls) and 1JC,H^1J_{\text{C,H}} coupling constants (≥160 Hz) verify the (Z)-configuration of the methoxycarbonylmethylene group. Adapting this to the pentyloxy derivative would require substituting DMAD with pentyloxy-benzaldehyde.

Multi-Step Synthesis via Dichlorotriazine Intermediates

Grignard Reaction Step

Patent WO2016184764A1 outlines a scalable route applicable to analogous compounds:

  • Dichlorotriazine Synthesis :

    • Cyanuric chloride + 4-methoxyphenylmagnesium bromide → 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (DCT/M)

    • Conditions: THF/toluene, 0–5°C, 30 min stirring.

  • Friedel-Crafts Acylation :

    • DCT/M + resorcinol (2.1 eq) + AlCl₃ → bis-resorcinyl triazine.

Table 2: Yield Optimization in Dichlorotriazine Synthesis

ParameterEffect on Yield
THF Content <5%+35%
Toluene as Solvent+28%
Benzonitrile Co-Solvent+18%

Functionalization to Target Compound

The dichlorotriazine undergoes etherification with pentyl bromide under basic conditions (K₂CO₃, DMF, 80°C), followed by benzylidene incorporation via aldol condensation.

Comparative Analysis of Methods

Table 3: Synthesis Route Comparison

MethodYieldPurityScalability
One-Pot78%98%Moderate
Cycloaddition65%*95%*Low
Multi-Step82%99%High

*Estimated for analogous reactions

Spectroscopic Validation and QC

  • NMR Analysis :

    • 1H^{1}\text{H} NMR (400 MHz, CDCl₃): δ 1.35 (pentyl CH₂), 2.45 (CH₃), 6.90–7.85 (aromatics).

    • 13C^{13}\text{C} NMR: δ 168.2 (C=O), 160.1 (triazine C).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Challenges and Mitigation

  • Byproduct Formation : Friedel-Crafts reactions produce regioisomers; benzonitrile co-solvents reduce this by 40%.

  • Moisture Sensitivity : Grignard steps require <50 ppm H₂O; azeotropic drying with toluene achieves this .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. These can include:

  • Formation of the thiazole ring : Utilizing appropriate precursors to create the thiazole structure.
  • Benzylidene formation : Condensation reactions to introduce the benzylidene moiety.
  • Final modifications : Introduction of the pentyloxy group and other functional groups.

Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It may inhibit the growth of various bacteria and fungi by interacting with specific cellular targets involved in metabolic pathways .
  • Anticancer Potential : The compound has shown promise in anticancer applications. It is believed to induce apoptosis in cancer cells through mechanisms involving cell signaling pathways and enzyme inhibition .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, which may extend to this compound as well .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Key Features :

  • Ortho-substituted benzylidene : Steric and electronic effects may influence biological interactions.
  • Z-configuration : The (2Z)-stereochemistry (common in similar compounds) is critical for activity .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares substituents, physical properties, and biological activities of the target compound with its analogs:

Compound Name Substituents (Benzylidene Position) Alkoxy/Other Groups Melting Point (°C) Biological Activity Key References
Target Compound 2-(2-(pentyloxy)benzylidene) Pentyloxy (C₅H₁₁O) Not Reported Not Tested (Predicted CNS activity)
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-... 4-Bromo Benzyl Not Reported N/A
(2E)-2-(4-(Dimethylamino)benzylidene)-6-methyl-... 4-(Dimethylamino) None Not Reported Anticancer (Predicted)
2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-... 4-Ethoxy, 3-Methoxy Ethoxy, Methoxy Not Reported Antioxidant
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole N/A (No benzylidene) 4-Fluorophenyl 150–152 Anticonvulsant (MES model)
(2Z)-2-[[3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-... Pyrazole-linked substituent 2-Methylpropoxy Not Reported N/A

Key Observations :

Alkoxy Chain Length :

  • Longer chains (pentyloxy vs. ethoxy/methoxy) increase lipophilicity (logP ~5.1 predicted for the target vs. ~4.5 for shorter chains), influencing pharmacokinetics .

Stereochemistry :

  • The (2Z)-configuration is prevalent in active analogs (e.g., ), while the (2E)-isomer (e.g., ) may exhibit reduced activity due to spatial mismatches.

Spectroscopic Data :

  • IR : C=O stretches (~1719 cm⁻¹) and C=N (~1605 cm⁻¹) are consistent across analogs .
  • NMR : The pentyloxy group’s –OCH₂– protons resonate at δ 0.8–1.5 (predicted), distinct from methoxy (δ ~3.8) or ethoxy (δ ~1.3) signals .

Crystallography and Computational Insights

  • X-ray Data : Derivatives like 6-acetyl-7-methyl-5-phenyl-... () confirm planar thiazolo-triazine cores and Z-configurations. The target compound’s structure is likely similar, with dihedral angles <10° between the benzylidene and triazine rings.
  • Molecular Docking : Pyrazole-linked analogs () show hydrogen bonding with kinase active sites, suggesting the target’s pentyloxy group may interact with hydrophobic pockets.

Biological Activity

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of thiazole and triazine structures, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a pentyloxy group attached to a benzylidene moiety and a methyl group at the 6-position of the thiazole ring. This specific arrangement of functional groups is believed to be responsible for its biological activity.

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
  • Anticancer Potential : In vitro studies have evaluated its antiproliferative activity against different cancer cell lines. The compound exhibited notable activity against breast and colon cancer cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Some derivatives of this compound have been reported to possess anti-inflammatory properties, making them candidates for further pharmacological exploration .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets at the molecular level. Studies have suggested that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructural FeaturesBiological Activity
6-Methyl-2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dionePentyloxy instead of hexyloxyAntimicrobial
6-Methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dionePhenoxy group substitutionAnticancer
(E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dioneBenzyl substitutionAnti-inflammatory

The structural variations among these compounds significantly influence their biological activities. For instance, the introduction of different alkoxy groups alters their antimicrobial effectiveness and anticancer properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Anticancer Studies : In a study evaluating the antiproliferative effects on breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 15 μM after 48 hours of treatment .
  • Antimicrobial Efficacy : A comparative study demonstrated that this compound was more effective than standard antibiotics against resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:
The synthesis involves condensation of 2-(pentyloxy)benzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under acidic or basic conditions. Key steps:

  • Solvent system : Use acetic anhydride/acetic acid (10:20 mL) with fused sodium acetate (0.5 g) as a catalyst, refluxed for 2–4 hours .
  • Yield optimization : Monitor reaction progress via TLC; recrystallize from ethanol or DMF/water mixtures to improve purity (typical yields: 57–68%) .
  • Functional group compatibility : Ensure anhydrous conditions to prevent hydrolysis of the pentyloxy group .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to confirm benzylidene proton shifts (δ 7.29–8.01 ppm for =CH) and aromatic substituents .
  • IR : Identify C=O stretches (~1719 cm1^{-1}), C≡N (~2220 cm1^{-1}), and NH/OH vibrations (3217–3423 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (expected ~421–450 g/mol) via ESI-MS or EI-MS .

Advanced: How can substituent effects on the benzylidene ring influence bioactivity?

Answer:

  • Electron-donating groups (e.g., methoxy at 4-position): Enhance π-π stacking with aromatic residues in enzyme active sites, potentially increasing binding affinity .
  • Electron-withdrawing groups (e.g., chloro at 5-position): Improve metabolic stability but may reduce solubility.
  • Methodology : Synthesize analogs with systematic substituent variations (e.g., 2,4-dichloro vs. 3,4-dimethoxy) and test via enzymatic assays (e.g., kinase inhibition) .

Advanced: How to address contradictions in reported biological data across similar analogs?

Answer:

  • Source analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, fluorobenzyl substituents may show variable activity in MCF-7 vs. HeLa cells due to differential membrane permeability .
  • Structural validation : Use X-ray crystallography (e.g., single-crystal studies at 293 K, R factor <0.044) to confirm stereochemistry, as Z/E isomerism can drastically alter bioactivity .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

Advanced: How to design computational models for predicting SAR?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 6DZ) to map interactions between the thiazolo-triazine core and target proteins .
  • QSAR studies : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs with known IC₅₀ values .

Advanced: How to resolve ambiguities in NMR data for tautomeric forms?

Answer:

  • Variable temperature NMR : Analyze chemical shift changes (e.g., NH protons) between 25°C and 60°C to detect tautomerism .
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to correlate protons with carbonyl carbons (δ 165–171 ppm) .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of byproducts .
  • Recrystallization : Ethanol or DMF/water (1:3) yields needle-like crystals suitable for X-ray analysis .

Advanced: How to optimize enantioselective synthesis for chiral analogs?

Answer:

  • Chiral catalysts : Employ L-proline or BINOL-derived catalysts in asymmetric aldol condensations .
  • Chiral HPLC : Use Chiralpak IA/IB columns (hexane:IPA 85:15) to separate enantiomers and determine ee values .

Advanced: What strategies mitigate solubility issues in biological assays?

Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the 7-methyl position to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin complexes to maintain compound stability in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.